molecular formula C18H20N2O3S B5350746 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N,2-dimethylbenzamide

5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N,2-dimethylbenzamide

Cat. No. B5350746
M. Wt: 344.4 g/mol
InChI Key: IZYOIIPOJBNIFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N,2-dimethylbenzamide, commonly known as DIDS, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of sulfonylureas and has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in various fields.

Mechanism of Action

DIDS works by binding to the extracellular domain of chloride channels, thereby inhibiting their function. It also inhibits the activity of carbonic anhydrases, which are enzymes that catalyze the reversible hydration of carbon dioxide. This results in the inhibition of bicarbonate transport across cell membranes.
Biochemical and Physiological Effects:
DIDS has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and modulate the immune response. DIDS has also been shown to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

DIDS has several advantages as a research tool. It is a highly specific inhibitor of chloride channels and carbonic anhydrases, making it a valuable tool for studying these processes. However, DIDS has limitations as well. It is relatively insoluble in water, which can make it difficult to work with in some experiments. Additionally, DIDS can interact with other proteins and enzymes, which can complicate the interpretation of experimental results.

Future Directions

There are several areas of research that could benefit from further study of DIDS. For example, DIDS could be used to study the role of chloride channels in the pathogenesis of various diseases, such as cystic fibrosis and epilepsy. Additionally, DIDS could be used to develop new therapies for cancer and other diseases by targeting chloride channels and carbonic anhydrases. Further research is needed to fully understand the potential applications of DIDS in these areas.
In conclusion, DIDS is a unique compound that has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in various fields. While it has limitations as a research tool, DIDS has several advantages and holds promise for future research in a variety of areas.

Synthesis Methods

The synthesis of DIDS involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 3,4-dihydroisoquinoline in the presence of sodium hydride. The resulting compound is then treated with N,N-dimethylformamide dimethyl acetal to yield the final product, DIDS.

Scientific Research Applications

DIDS has been widely used in scientific research as a tool to study various cellular processes. It has been shown to inhibit chloride channels, anion transporters, and carbonic anhydrases. DIDS has also been used to study the role of chloride channels in various physiological processes, such as cell volume regulation and acid-base balance.

properties

IUPAC Name

5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N,2-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-13-7-8-16(11-17(13)18(21)19-2)24(22,23)20-10-9-14-5-3-4-6-15(14)12-20/h3-8,11H,9-10,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYOIIPOJBNIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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